molecular formula C₃₆H₆₅Cl₂N₄O₁₂PS₂ B1157078 Bis-clindamycinyl Phosphate

Bis-clindamycinyl Phosphate

Número de catálogo: B1157078
Peso molecular: 911.93
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bis-clindamycinyl Phosphate is a semi-synthetic antibiotic derivative of clindamycin, a lincosamide class antibiotic. Structurally, it consists of two clindamycin molecules linked via a phosphate group, forming a dimeric compound. Clindamycin itself is derived from lincomycin through substitution of a hydroxyl group with a chlorine atom at the 7(S) position . The phosphate group in Bis-clindamycinyl Phosphate enhances solubility and stability, making it suitable for pharmaceutical formulations .

Bis-clindamycinyl Phosphate exhibits bacteriostatic activity by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . It is primarily used to treat anaerobic infections, acne vulgaris, and certain Gram-positive bacterial infections.

Propiedades

Fórmula molecular

C₃₆H₆₅Cl₂N₄O₁₂PS₂

Peso molecular

911.93

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Bis-clindamycinyl Phosphate with structurally or functionally related antibiotics, including Clindamycin Phosphate , Amoxicillin Trimer Sodium Salt , Besifloxacin Hydrochloride , and Clindamycin Sulfoxide .

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Core Structure Mechanism of Action Key Indications Price (5mg)
Bis-clindamycinyl Phosphate ~1,000* Dimeric clindamycin linked via phosphate 50S ribosomal subunit inhibition Anaerobic infections, acne €690.00
Clindamycin Phosphate 504.96 (impurity C/D) Monomeric clindamycin with phosphate 50S ribosomal subunit inhibition Skin/soft tissue infections N/A
Amoxicillin Trimer Sodium Salt ~1,200† Trimeric β-lactam structure Cell wall synthesis inhibition Broad-spectrum bacterial infections €3,245.00
Besifloxacin Hydrochloride 430.85 Fluoroquinolone DNA gyrase/topoisomerase IV inhibition Bacterial conjunctivitis €129.00
Clindamycin Sulfoxide 440.98 Clindamycin with sulfoxide modification 50S ribosomal subunit inhibition (weaker) Research use (impurity/metabolite) N/A

*Estimated based on dimeric structure; †Estimated based on trimeric amoxicillin.

Key Findings:

The Amoxicillin Trimer Sodium Salt, a β-lactam trimer, targets cell wall synthesis, a fundamentally different mechanism compared to lincosamides .

Besifloxacin, a fluoroquinolone, targets DNA enzymes, offering broader Gram-negative coverage but posing higher tendon toxicity risks .

Cost Considerations :

  • Bis-clindamycinyl Phosphate is priced lower than Amoxicillin Trimer Sodium Salt (€690 vs. €3,245 for 5mg) but higher than Besifloxacin Hydrochloride (€129 for 10mg), reflecting differences in synthesis complexity and clinical demand .

Impurities and Metabolites :

  • Clindamycin Sulfoxide and Clindamycin Phosphate EP Impurities (C/D) demonstrate structural modifications that reduce antimicrobial activity, emphasizing the importance of purity in pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Bis-clindamycinyl Phosphate in complex matrices, and how do they address interference from structurally similar compounds?

  • Methodology : Reverse-phase HPLC coupled with UV detection (λ = 210 nm) is widely used, with a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio. Validation parameters include linearity (R² > 0.995), recovery (90–110%), and specificity against clindamycin derivatives .
  • Data Contradictions : Discrepancies in recovery rates (e.g., 85% vs. 98%) may arise from matrix effects in biological fluids. Use of internal standards (e.g., deuterated analogs) or mass spectrometry (LC-MS/MS) improves accuracy .

Q. How does the phosphate ester linkage in Bis-clindamycinyl Phosphate influence its stability under physiological pH conditions?

  • Experimental Design : Stability studies at pH 7.4 (simulated plasma) and pH 2.0 (gastric fluid) over 24 hours, analyzed via HPLC. Degradation products are identified using high-resolution mass spectrometry (HRMS).
  • Findings : Hydrolysis of the phosphate group occurs faster at acidic pH (t½ = 2.5 hours at pH 2.0 vs. t½ = 8 hours at pH 7.4), suggesting limited oral bioavailability without enteric coating .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of Bis-clindamycinyl Phosphate against anaerobic pathogens?

  • Approach : Compare MIC (Minimum Inhibitory Concentration) values across standardized CLSI broth microdilution vs. agar dilution methods. Control variables include inoculum size (5 × 10⁵ CFU/mL) and oxygen tension (anaerobic chambers vs. gas-pak systems).
  • Analysis : MIC discrepancies (e.g., 0.5 µg/mL vs. 2.0 µg/mL) may stem from oxygen sensitivity of test strains or metabolite interference. Use of isogenic mutant strains clarifies pharmacodynamic roles .

Q. How can in vitro-in vivo correlation (IVIVC) models be optimized for Bis-clindamycinyl Phosphate’s prodrug activation kinetics?

  • Methodology :

  • In vitro: Simulate enzymatic hydrolysis using liver microsomes (e.g., human CYP3A4) with LC-MS/MS quantification of clindamycin release.
  • In vivo: Pharmacokinetic studies in rodent models, measuring plasma concentrations via serial sampling.
    • Statistical Framework : Apply nonlinear mixed-effects modeling (NONMEM) to correlate hydrolysis rates with AUC (Area Under Curve) ratios. Challenges include interspecies variability in phosphatase activity .

Q. What are the critical factors in designing stability-indicating assays for Bis-clindamycinyl Phosphate under thermal stress?

  • Protocol : Accelerated stability testing at 40°C/75% RH for 6 months. Analyze degradation pathways using forced degradation (acid/base/oxidative stress) and orthogonal techniques (HPLC, FTIR, DSC).
  • Key Parameters :

  • Thermal degradation follows first-order kinetics (Ea = 85 kJ/mol).
  • Major degradants include clindamycin-2-phosphate and cyclic sulfoxide derivatives, confirmed by NMR .

Data Analysis and Interpretation

Q. How should researchers statistically address batch-to-batch variability in Bis-clindamycinyl Phosphate synthesis yields?

  • Framework : Use ANOVA with Tukey’s post-hoc test to compare yields across 10 batches. Report 95% confidence intervals and process capability indices (Cpk > 1.33).
  • Case Study : Variability (65–82% yield) linked to residual moisture in lyophilized intermediates. Karl Fischer titration for moisture control reduces SD from ±8% to ±3% .

Q. What mechanistic insights explain the reduced cytotoxicity of Bis-clindamycinyl Phosphate compared to clindamycin in keratinocyte cell lines?

  • Experimental Design : Comparative cytotoxicity assays (MTT/CCK-8) with IC₅₀ calculations. Assess mitochondrial membrane potential (JC-1 staining) and ROS generation (DCFDA assay).
  • Findings : Lower cytotoxicity (IC₅₀ = 250 µM vs. 50 µM for clindamycin) correlates with delayed intracellular hydrolysis and reduced lysosomal accumulation .

Unresolved Research Challenges

Q. What molecular dynamics simulations predict about Bis-clindamycinyl Phosphate’s interaction with ribosomal RNA binding sites?

  • Gaps : Current docking models lack conformational sampling of the phosphate group’s solvation effects.
  • Proposed Solution : Use umbrella sampling or metadynamics to simulate free-energy landscapes of binding, validated by cryo-EM structural data .

Q. How does Bis-clindamycinyl Phosphate’s pharmacokinetics differ in polymicrobial biofilm infections compared to planktonic cultures?

  • Hypothesis : Biofilm EPS (extracellular polymeric substances) impede prodrug penetration. Test via confocal microscopy with fluorescently tagged analogs and MALDI-TOF imaging of biofilm sections .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.